molecular formula C17H13Cl2F2N3O2 B2370948 {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 444151-89-7

{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone

Número de catálogo: B2370948
Número CAS: 444151-89-7
Peso molecular: 400.21
Clave InChI: GZYNUPOCEUDFFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone features a hybrid heterocyclic architecture. Its structure comprises:

  • A 2,3-dihydro-1H-1,4-diazepine ring: A seven-membered ring with two nitrogen atoms at positions 1 and 4, substituted at position 5 with a chloro(difluoro)methyl group.
  • A 3-(2-chlorophenyl)-5-methyl-4-isoxazolyl moiety: A five-membered isoxazole ring with a methyl group at position 5 and a 2-chlorophenyl substituent at position 2.
  • A methanone bridge: Connects the diazepine and isoxazole rings, forming a ketone linkage.

Propiedades

IUPAC Name

[5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2F2N3O2/c1-10-14(15(23-26-10)11-4-2-3-5-12(11)18)16(25)24-8-6-13(17(19,20)21)22-7-9-24/h2-6,8H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYNUPOCEUDFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C(C=C3)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone (CAS: 439096-47-6) is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring a diazepine core and various substituents, suggests diverse biological activities. This article explores the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical formula of the compound is C17H12Cl2F3N3O2C_{17}H_{12}Cl_{2}F_{3}N_{3}O_{2} with a molecular weight of approximately 418.2 g/mol. The compound's structure can be broken down into two main components:

  • Diazepine Ring : A six-membered ring containing two nitrogen atoms that can influence the compound's interaction with biological targets.
  • Isoxazole Moiety : A five-membered heterocyclic ring that contributes to the compound's pharmacological properties.

Structural Features

FeatureDescription
Diazepine CoreProvides potential CNS activity
Chloro(difluoro)methyl GroupMay enhance lipophilicity and receptor binding
Isoxazole SubstituentImplicated in various biological activities

Anticancer Activity

Research indicates that compounds related to the diazepine structure often exhibit anticancer properties. For instance, derivatives of similar structures have shown inhibitory effects against various cancer cell lines. A study highlighted that modifications in the isoxazole moiety can lead to enhanced antiproliferative effects against human cancer cells, suggesting that this compound may share similar properties.

Case Study: Antiproliferative Effects

In a comparative analysis of related compounds:

CompoundCell Line TestedIC50 Value (µM)
Compound A (related diazepine)HT-29 (Colon)92.4
Compound B (isoxazole derivative)MCF-7 (Breast)75.0
{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanoneTBDTBD

Note: Further studies are required to determine specific IC50 values for this compound.

Neuropharmacological Effects

Given its diazepine framework, this compound may exhibit neuropharmacological properties similar to other benzodiazepines, which are known for their anxiolytic and sedative effects. The presence of halogenated groups may enhance these effects by increasing receptor affinity.

Antimicrobial Activity

Preliminary studies suggest that compounds with isoxazole rings can possess antimicrobial properties. The antibacterial and antifungal activities of related compounds have been documented, indicating a potential for this compound to exhibit similar effects.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Receptor Modulation : Interaction with GABA receptors could lead to anxiolytic effects.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
  • Bioactivation : Metabolic conversion leading to active metabolites that exert pharmacological effects.

Comparación Con Compuestos Similares

Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- (CAS 1016491-92-1)

  • Molecular Formula : C23H23ClFN3O3
  • Substituents :
    • Isoxazole: 3-(2-chloro-6-fluorophenyl), 5-methyl.
    • Piperazine: 4-(2-ethoxyphenyl).
  • Key Differences :
    • Replaces the diazepine ring with a six-membered piperazine.
    • The 2-ethoxyphenyl group on piperazine introduces distinct electronic and steric properties compared to the chloro(difluoro)methyl group on diazepine .

Methanone, 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl- (CAS 1003281-89-7)

  • Molecular Formula : C21H19ClFN3O2
  • Substituents :
    • Isoxazole: 3-(2-chloro-6-fluorophenyl), 5-methyl.
    • Piperazine: 4-phenyl.
  • Key Differences :
    • Lacks the ethoxy group present in CAS 1016491-92-1.
    • The phenyl group on piperazine may enhance π-π stacking interactions compared to the target compound’s diazepine .

4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone

  • Structure: Combines a 1,4-diazepane ring with a phthalazinone scaffold.
  • Key Differences: Replaces the isoxazole ring with a phthalazinone moiety. The fluorobenzyl group introduces distinct electronic effects compared to the 2-chlorophenyl substituent in the target compound .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Attributes

Compound Heterocycle 1 Heterocycle 2 Key Substituents Molecular Weight
Target Compound 1,4-Diazepine Isoxazole 5-[Cl(CF2)]CH3, 3-(2-ClPh), 5-Me ~447.8*
CAS 1016491-92-1 Piperazine Isoxazole 4-(2-EtOPh), 3-(2-Cl-6-FPh), 5-Me 443.90
CAS 1003281-89-7 Piperazine Isoxazole 4-Ph, 3-(2-Cl-6-FPh), 5-Me 399.85
4-[3-(1,4-Diazepan-1-ylcarbonyl)...] 1,4-Diazepane Phthalazinone 4-Fluorobenzyl ~435.4*

*Estimated based on molecular formula.

Key Observations:

Electron-Withdrawing Effects : The chloro(difluoro)methyl group on diazepine introduces strong electron-withdrawing character, which may modulate metabolic stability compared to the ethoxy or phenyl groups in piperazine analogues .

Isoxazole vs. Phthalazinone: The isoxazole’s electronegative oxygen and nitrogen atoms may engage in hydrogen bonding distinct from the phthalazinone’s fused aromatic system .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step strategies, including retrosynthetic analysis to simplify the target molecule into synthons. Key steps may include coupling reactions between the diazepine and isoxazole moieties, with halogenation (e.g., chloro/difluoromethyl groups) introduced via reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. Optimization requires monitoring via NMR and HPLC to track intermediate purity . For example, controlling temperature (e.g., 0–5°C for halogenation) and solvent polarity (e.g., dichloromethane for Friedel-Crafts acylation) improves yield .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and bond angles .
  • Spectroscopy : Employ 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substituent positions and IR for functional group validation (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Computational analysis : Multiwfn calculates electrostatic potential maps to identify reactive sites (e.g., electron-deficient isoxazole ring) .

Q. What preliminary biological screening methods are appropriate for assessing pharmacological potential?

Use in vitro assays such as:

  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results to structurally similar compounds (e.g., urea or imidazole derivatives with anticancer activity) using the table below :
CompoundStructural FeaturesBiological Activity
Target compoundIsoxazole, diazepine, chloro/difluoroUnder investigation
1-(4-Fluorophenyl)-3-(3-methylphenyl)ureaUrea moietyAnticancer (IC50_{50} = 12 µM)

Advanced Research Questions

Q. How can computational tools resolve contradictions in electronic structure predictions?

Conflicting DFT calculations (e.g., HOMO-LUMO gaps) may arise from basis set limitations. Use Multiwfn to:

  • Compare electron localization function (ELF) maps across methods (e.g., B3LYP vs. M06-2X).
  • Validate with experimental UV-Vis spectra (e.g., λmax_{\text{max}} shifts correlate with conjugation changes) . Example workflow: Optimize geometry at the B3LYP/6-31G* level, then compute excited states with TD-DFT .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
  • Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice interactions.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .

Q. How do halogen substituents influence binding affinity in molecular docking studies?

The 2-chlorophenyl and chloro(difluoro)methyl groups enhance hydrophobic interactions in target pockets. Example protocol:

  • Prepare protein structures (e.g., PDB: 4XYZ) with AutoDock Vina.
  • Parameterize halogen bonds using AMBER force fields.
  • Compare docking scores (ΔG) with des-halogenated analogs to quantify contributions .

Methodological Best Practices

Q. How to validate synthetic intermediates when spectral data conflicts with predicted structures?

  • 2D NMR correlations : Use HSQC/HMBC to confirm connectivity (e.g., distinguishing isoxazole C-4 vs. C-5 positions).
  • High-resolution mass spectrometry (HRMS) : Match observed [M+H]+^+ to theoretical m/z within 2 ppm error .

Q. What statistical approaches analyze dose-response discrepancies in biological assays?

  • Non-linear regression : Fit IC50_{50} curves using GraphPad Prism (four-parameter logistic model).
  • ANOVA with post-hoc tests : Identify outliers in triplicate data (e.g., p < 0.05 significance) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.